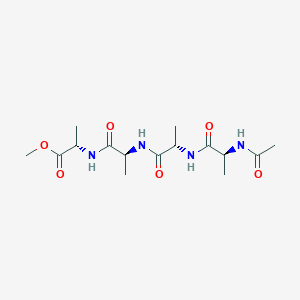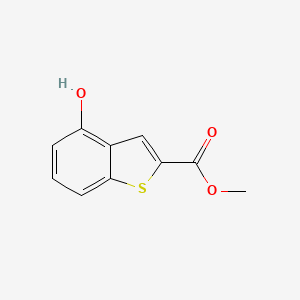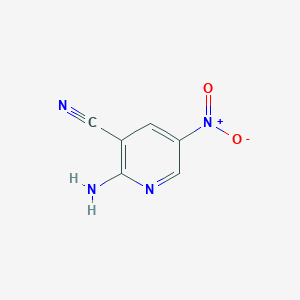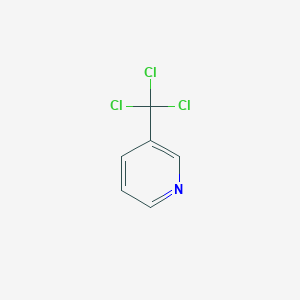
3-(Trichloromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Trichloromethyl)pyridine involves several methods. One common approach is the chlorination of pyridine. In this process, chlorine gas reacts with pyridine to introduce chlorine atoms at specific positions on the pyridine ring. The reaction can yield different chlorinated pyridine derivatives, including 3-(Trichloromethyl)pyridine as a major product .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines Synthesis: Pyrrolidines, which demonstrate biological effects and are used in medicine and industry (e.g., dyes, agrochemical substances), can be synthesized via [3+2] cycloaddition involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, potentially through a similar protocol for analogous reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Applications in Pharmaceutical and Biochemical Industries
- Extraction of Pyridine-3-Carboxylic Acid: Pyridine-3-carboxylic acid, widely used in food, pharmaceutical, and biochemical industries, can be produced more efficiently through the extraction process with 1-dioctylphosphoryloctane and different diluents. This is significant for intensifying production through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Mécanisme D'action
The biological activities of 3-(Trichloromethyl)pyridine derivatives are attributed to the combination of the unique physicochemical properties of the fluorine atom (from the trichloromethyl group) and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals. For instance, fluazifop-butyl, a TFMP derivative, is used as a crop protection agent .
Propriétés
IUPAC Name |
3-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKBCLEIGIEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trichloromethyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

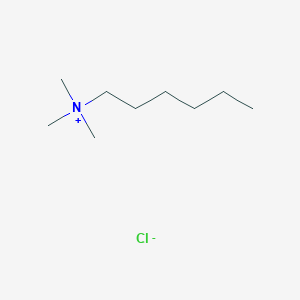
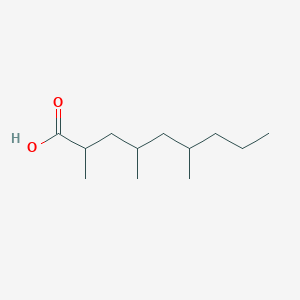
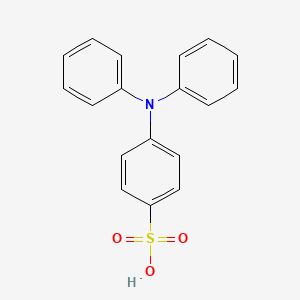
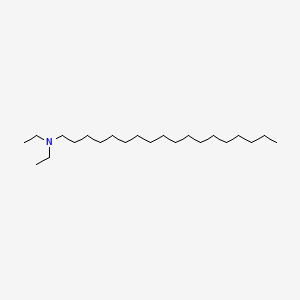


![N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3189295.png)
![N'-[(3-Indolyl)methylene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide](/img/structure/B3189296.png)

